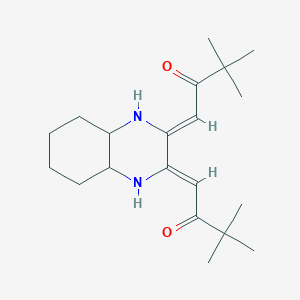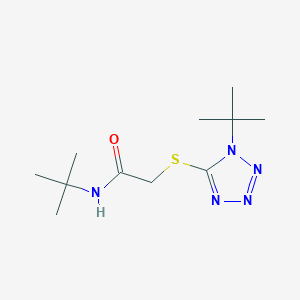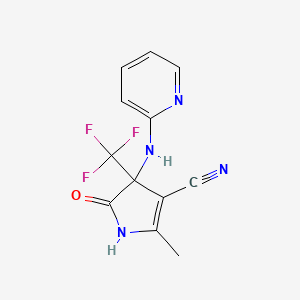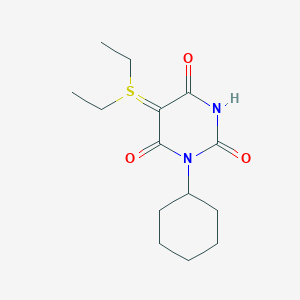![molecular formula C18H21N3O4S B11502498 1-(2,4-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B11502498.png)
1-(2,4-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-DIMETHYLPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethylphenyl group and a 3-nitrobenzenesulfonyl group
Preparation Methods
The synthesis of 1-(2,4-DIMETHYLPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the nitrobenzene derivative.
Piperazine Ring Formation: The formation of the piperazine ring through cyclization reactions.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(2,4-DIMETHYLPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst, oxidizing agents like potassium permanganate, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-DIMETHYLPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biology: It may be used in the study of biological pathways and mechanisms.
Materials Science: The compound can be utilized in the development of new materials with specific properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-DIMETHYLPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and other macromolecules.
Comparison with Similar Compounds
1-(2,4-DIMETHYLPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERAZINE can be compared with similar compounds such as:
1-(2,4-DIMETHYLPHENYL)-4-(3-SULFONYL)PIPERAZINE: Lacks the nitro group, which may affect its reactivity and applications.
1-(2,4-DIMETHYLPHENYL)-4-(3-NITROBENZENESULFONYL)MORPHOLINE: Contains a morpholine ring instead of a piperazine ring, leading to different chemical properties and applications.
The uniqueness of 1-(2,4-DIMETHYLPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERAZINE lies in its specific substitution pattern and the presence of both nitro and sulfonyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C18H21N3O4S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21N3O4S/c1-14-6-7-18(15(2)12-14)19-8-10-20(11-9-19)26(24,25)17-5-3-4-16(13-17)21(22)23/h3-7,12-13H,8-11H2,1-2H3 |
InChI Key |
UOSAPIIMYKPWHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-acetyl-3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one](/img/structure/B11502430.png)
![ethyl 3,5-dimethyl-4-[(phenylamino)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B11502432.png)
![N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B11502439.png)

![{4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(4-fluorophenyl)methanone](/img/structure/B11502443.png)

![3-fluoro-N-(3-methyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11502463.png)
![3-(4-methylphenyl)-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11502465.png)
![3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one](/img/structure/B11502468.png)
![Ethyl 4-methyl-5-phenyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11502475.png)

![4-Amino-3-[(3-carboxy-2-phenylpropyl)carbamoyl]-1,2,5-oxadiazol-2-ium-2-olate](/img/structure/B11502483.png)

![1,3-bis[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11502497.png)
